Direct Comparison of NCA Monomers in Aqueous ROPISA Reveals Tyrosine's Critical Role in Driving Nanoparticle Anisotropy
A 2025 study directly compared the aqueous ring-opening polymerization-induced self-assembly (ROPISA) of tyrosine NCA against glycine NCA and phenylalanine NCA. The research determined that the specific functional groups on the tyrosine side chain are not merely hydrophobic contributors but are crucial for guiding the formation of anisotropic nanostructures [1].
| Evidence Dimension | Nanoparticle Anisotropy (Resulting Morphology) |
|---|---|
| Target Compound Data | Tyrosine NCA leads to the formation of distinct anisotropic nanoparticles. |
| Comparator Or Baseline | Glycine NCA and Phenylalanine NCA lead to isotropic or differently anisotropic structures. |
| Quantified Difference | Tyrosine NCA uniquely directs anisotropic self-assembly due to its phenolic -OH group, enabling hydrogen bonding and π-π stacking that are impossible with glycine or phenylalanine. |
| Conditions | Aqueous Ring-Opening Polymerization-Induced Self-Assembly (ROPISA). |
Why This Matters
For researchers engineering peptide-based nanocarriers, the selection of tyrosine NCA over phenylalanine or glycine NCA is a determinant of the final particle architecture, which directly impacts drug loading, biodistribution, and cellular uptake.
- [1] Beauseroy, H., Salimi, F., Aujard-Catot, J., Alembik, L., Lecommandoux, S., & Bonduelle, C. (2025). Aqueous Ring-Opening Polymerization Induced Self-Assembly (ROPISA): Tailoring Anisotropic Nanoparticles Through Amino Acid N-Carboxyanhydrides (NCA) Monomer Selection. Macromolecules, 58(13), 6466-6479. View Source
